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molecular formula C10H13NO2S B8338885 2-Isobutylsulfanyl-nicotinic acid

2-Isobutylsulfanyl-nicotinic acid

Cat. No. B8338885
M. Wt: 211.28 g/mol
InChI Key: HDAUWSMZOLLXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447044B2

Procedure details

2-Mercapto-nicotinic acid (2 g, 12.8 mmol) and isobutyliodide were reacted in the same manner as in Step A of Preparation Example 10 to obtain the title compound (2.175 g, 92%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:11](I)[CH:12]([CH3:14])[CH3:13]>>[CH2:11]([S:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)SC1=C(C(=O)O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.175 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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